methyl 6-fluoro-2-methyl-1H-indole-3-carboxylate
Description
Properties
Molecular Formula |
C11H10FNO2 |
|---|---|
Molecular Weight |
207.20 g/mol |
IUPAC Name |
methyl 6-fluoro-2-methyl-1H-indole-3-carboxylate |
InChI |
InChI=1S/C11H10FNO2/c1-6-10(11(14)15-2)8-4-3-7(12)5-9(8)13-6/h3-5,13H,1-2H3 |
InChI Key |
JMOFMSOTXNXYGX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1)C=C(C=C2)F)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthesis of 6-Fluoro-2-methylindole Core
Several methods exist for constructing the fluorinated and methylated indole core:
Vilsmeier–Haack Formylation on 2-methylaniline derivatives:
According to a patent (CN102786460A), 2-methylaniline derivatives substituted with halogens including fluorine can be converted into 3-indolecarbaldehydes via Vilsmeier reagent (formed from phosphorus oxychloride and dimethylformamide) under controlled low temperature (0–5 °C) and reflux conditions (80–90 °C). This method allows regioselective formylation at the 3-position of the indole ring.- Key parameters:
- DMF:POCl3 volume ratio = 5:1
- Molar ratio of 2-methylaniline to Vilsmeier reagent = 1:10–1:40
- pH adjustment post-reaction to 8–9 with sodium carbonate to isolate the aldehyde
- Key parameters:
Difluorocarbene-mediated synthesis of 2-fluoroindoles:
Recent advances describe the use of difluorocarbene intermediates to construct 2-fluoroindole frameworks under mild, transition-metal-free conditions. This approach involves intramolecular Michael additions and cascade reactions that preserve the fluorine atom on the indole ring, which is critical for fluorinated indole synthesis. Although this method focuses on 2-fluoroindoles, it demonstrates modern synthetic strategies applicable to fluorinated indoles.Reductive cyclization of substituted precursors:
Literature reports the use of reductive cyclization of nitro- or carboxyl-substituted precursors using palladium on carbon and hydrogen gas to form the indole ring with high yields (up to 81%).
Introduction of the Carboxylate Group at Position 3
From 3-indolecarbaldehyde to carboxylic acid:
The aldehyde intermediate (3-indolecarbaldehyde) can be oxidized to the corresponding carboxylic acid using standard oxidation methods (e.g., KMnO4, CrO3, or other mild oxidants).Direct synthesis of 6-fluoro-1H-indole-4-carboxylic acid methyl ester:
A patent (CN106854172B) describes the preparation of fluorinated indole carboxylate esters by converting hydrazide intermediates to methyl esters using methanol and dichloromethane in the presence of 2-iodobenzoic acid at 40 °C, achieving yields around 78%. This method highlights the use of hydrazide intermediates for ester formation.
Esterification to Methyl Ester
- Fischer Esterification:
The carboxylic acid derivative (6-fluoro-2-methyl-1H-indole-3-carboxylic acid) is esterified with methanol under acidic catalysis (e.g., sulfuric acid or hydrochloric acid) to yield this compound. This is a classical and efficient method for ester formation.
Summary Table of Preparation Steps
Analytical and Characterization Data
NMR Spectroscopy:
For 3-indolecarbaldehyde intermediates, ^1H NMR typically shows a broad NH signal (~12 ppm), aldehyde proton (~9.9 ppm), and aromatic protons between 7.2–8.3 ppm.
For the methyl ester product, characteristic methyl ester singlet near 3.7 ppm and aromatic signals consistent with fluorine substitution are observed.Mass Spectrometry:
Molecular ion peak at m/z = 207 (M+ for this compound).Purity and Yield:
Recrystallization from ethyl acetate/n-heptane or chromatographic purification is common to achieve high purity.
Research Insights and Practical Notes
Fluorine Substitution Effects:
The presence of fluorine at position 6 influences the electronic properties and reactivity of the indole ring. Careful control of reaction conditions is necessary to avoid unwanted side reactions such as nucleophilic aromatic substitution or defluorination.Reaction Optimization:
The molar ratios of reagents, temperature control during Vilsmeier reagent formation, and pH adjustments during workup are critical parameters for maximizing yield and selectivity.Safety and Scalability: Industrially scalable methods emphasize mild conditions, use of readily available reagents, and minimization of hazardous byproducts.
Chemical Reactions Analysis
Scientific Research Applications
Methyl 6-fluoro-2-methyl-1H-indole-3-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 6-fluoro-2-methyl-1H-indole-3-carboxylate involves its interaction with various molecular targets and pathways. The indole ring system allows it to bind with high affinity to multiple receptors, influencing biological processes such as cell signaling and gene expression . The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers of the Carboxylate Group
Methyl 6-Fluoro-1H-Indole-3-Carboxylate (CAS 649550-97-0)
- Similarity : 0.92
- Key Differences : Lacks the 2-methyl group present in the target compound.
- This may also alter intermolecular interactions in crystal packing or protein binding.
Methyl 6-Fluoro-1H-Indole-4-Carboxylate (CAS 1082040-43-4)
- Similarity : 0.88
- Key Differences : Carboxylate group at position 4 instead of 3.
- Impact : The shifted ester group modifies the electronic distribution across the indole ring, affecting dipole moments and hydrogen-bonding capabilities. This positional change could reduce overlap with biological targets optimized for 3-carboxylate indoles.
Substituent Variations on the Indole Core
Ethyl 6-Fluoro-1H-Indole-2-Carboxylate (CAS 348-37-8)
- Key Differences: Ethyl ester at position 2 (vs.
- The carboxylate at position 2 may sterically hinder interactions with flat binding pockets common in kinase inhibitors.
Ethyl 2-Amino-6-Fluoro-1H-Indole-3-Carboxylate (CAS 365547-79-1)
- Key Differences: Amino group at position 2 instead of methyl .
Halogen and Functional Group Substitutions
Methyl 6-Chlorooxoindoline-3-Carboxylate (CAS 151056-78-9)
- Key Differences : Chlorine at position 6, indoline (saturated) core instead of indole, and an oxo group .
- Impact : The saturated indoline core reduces aromaticity, altering electronic properties and conformational flexibility. Chlorine’s larger size and lower electronegativity compared to fluorine may weaken dipole interactions but enhance hydrophobic effects.
2-Methyl-3-Phenyl-6-(Trifluoromethyl)-1H-Indole (CAS 865173-48-4)
- The absence of a carboxylate limits hydrogen-bonding interactions.
Physical Properties
- Melting Points : Related indole-3-carboxylates (e.g., 7-methoxy-1H-indole-3-carboxylic acid) exhibit high melting points (~199–201°C) due to hydrogen bonding . The target compound’s methyl ester likely has a lower melting point (~150–180°C estimated) due to reduced intermolecular forces.
- Lipophilicity: Fluorine and methyl groups increase logP compared to hydroxyl or amino analogs, enhancing blood-brain barrier penetration but requiring formulation optimization for solubility.
Biological Activity
Methyl 6-fluoro-2-methyl-1H-indole-3-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and therapeutic potential, supported by recent research findings.
Overview of this compound
This compound belongs to a class of indole derivatives that have shown promising pharmacological properties. Indoles are known to interact with various biological targets, including enzymes and receptors, influencing numerous biochemical pathways.
The biological activity of this compound can be attributed to its ability to modulate several key molecular interactions:
- Enzyme Inhibition : This compound has been observed to inhibit enzymes involved in inflammatory pathways, suggesting potential anti-inflammatory properties.
- Receptor Binding : Indole derivatives often exhibit high affinity for multiple receptors, which can lead to various cellular responses including apoptosis and cell proliferation modulation .
The compound exhibits several notable biochemical properties:
| Property | Description |
|---|---|
| Solubility | Soluble in organic solvents, facilitating its use in various biochemical assays. |
| Stability | Stable under physiological conditions but may degrade under extreme pH or temperature. |
| Metabolism | Metabolized by cytochrome P450 enzymes, leading to both active and inactive metabolites. |
Cellular Effects
This compound influences various cellular processes:
- Cell Signaling : Modulates pathways involved in cell survival and apoptosis, potentially enhancing therapeutic effects against cancer cells .
- Gene Expression : Alters the expression of genes associated with inflammation and cancer progression, indicating its role as a therapeutic agent .
Case Studies and Research Findings
Recent studies have highlighted the therapeutic potential of this compound in various contexts:
- Anticancer Activity : In vitro studies demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines, including MCF-7 breast cancer cells. The IC50 values were reported in the low micromolar range, indicating potent activity .
- Anti-inflammatory Effects : Animal model studies showed that administration of this compound resulted in significant reductions in inflammatory markers, supporting its potential use in treating inflammatory diseases .
- Mechanistic Insights : Molecular docking studies revealed that the compound binds effectively to key proteins involved in cancer pathways, such as EGFR and VEGFR-2, suggesting mechanisms for its anticancer effects .
Q & A
Q. What are the key synthetic routes for methyl 6-fluoro-2-methyl-1H-indole-3-carboxylate, and how do reaction conditions influence yield?
The synthesis typically involves carboxylation of a 6-fluoro-2-methylindole precursor followed by esterification. For example, analogous compounds like methyl 6-(trifluoromethyl)-1H-indole-3-carboxylate are synthesized via chloroformate-mediated carboxylation and subsequent methanol esterification . Reaction parameters such as temperature (e.g., reflux in acetic acid) and solvent choice (e.g., dichloromethane for esterification) are critical for optimizing yield and purity. Catalysts like sodium acetate may accelerate intermediate steps .
Q. How can X-ray crystallography validate the molecular structure of this compound?
Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural confirmation. Software like SHELXL and visualization tools like ORTEP-3 are used to refine and analyze crystallographic data. For example, the related compound 6-fluoro-1H-indole-3-carboxylic acid was resolved with an R factor of 0.043, demonstrating precise bond-length and angle measurements . Ensure high-resolution data collection (e.g., 293 K) to minimize thermal motion artifacts.
Q. What spectroscopic techniques are essential for characterizing this indole derivative?
- NMR : and NMR identify substituent positions (e.g., fluorine at C6, methyl at C2) and ester carbonyl signals (~165-170 ppm).
- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., calculated 223.07 g/mol for CHFNO).
- FT-IR : Stretching frequencies for C=O (~1720 cm) and N-H (~3400 cm) validate functional groups .
Advanced Research Questions
Q. How do electronic effects of fluorine and methyl substituents influence reactivity in cross-coupling reactions?
The electron-withdrawing fluorine at C6 activates the indole ring for electrophilic substitution, while the methyl group at C2 sterically hinders certain positions. For example, Suzuki-Miyaura coupling with aryl boronic acids preferentially occurs at C5 due to fluorine’s meta-directing effect. Computational modeling (e.g., DFT) can predict regioselectivity by analyzing frontier molecular orbitals .
Q. What strategies resolve contradictions in biological activity data across similar indole derivatives?
Discrepancies often arise from assay conditions (e.g., cell lines, concentration ranges) or impurities. For instance, ethyl 2-amino-6-fluoro-1H-indole-3-carboxylate showed varying IC values in kinase assays due to residual solvents identified via HPLC . Validate purity (>98% by HPLC) and use orthogonal assays (e.g., enzymatic vs. cellular) to confirm activity trends .
Q. How can computational methods predict the compound’s pharmacokinetic properties?
Tools like SwissADME or Molinspiration calculate logP (lipophilicity), PSA (polar surface area), and bioavailability. For this compound, the ester group increases membrane permeability compared to carboxylic acid analogs, as seen in related indole-3-carboxylates . Molecular docking (e.g., AutoDock Vina) can simulate binding to targets like cyclooxygenase-2, guiding SAR studies .
Q. What experimental design considerations mitigate degradation during stability studies?
- Temperature Control : Store samples at -20°C to slow hydrolysis of the ester group .
- Light Protection : Use amber vials to prevent photodegradation of the indole core.
- Matrix Stabilization : Add antioxidants (e.g., BHT) in biological matrices to reduce oxidative degradation, as seen in wastewater studies .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
